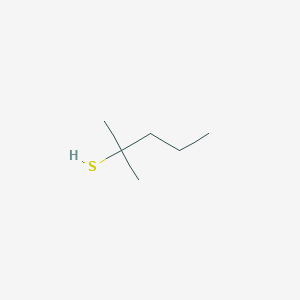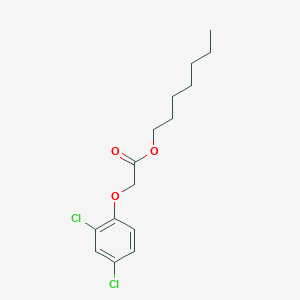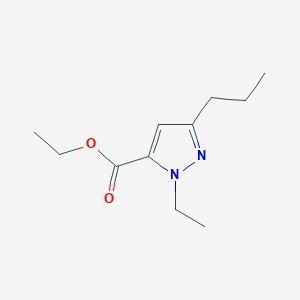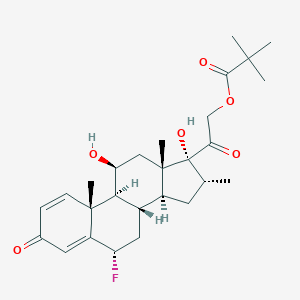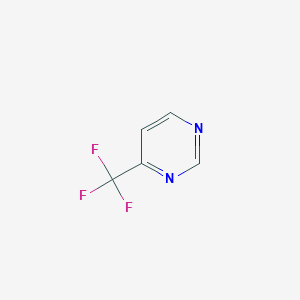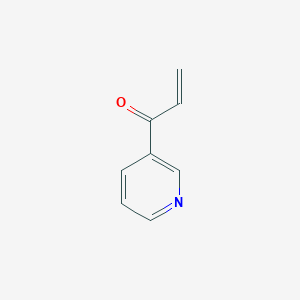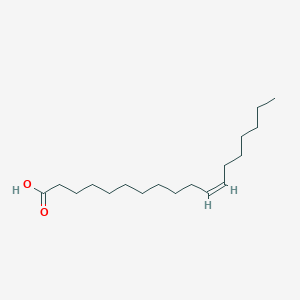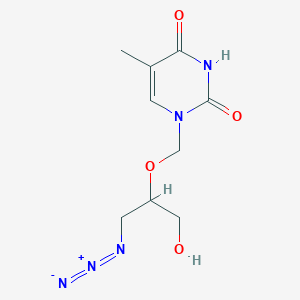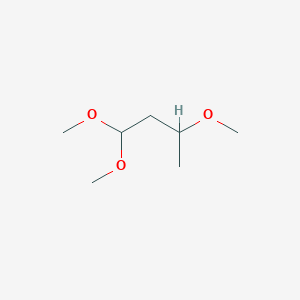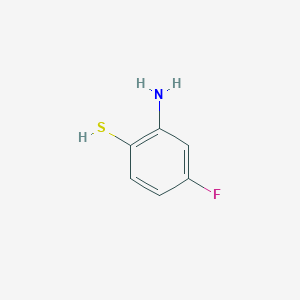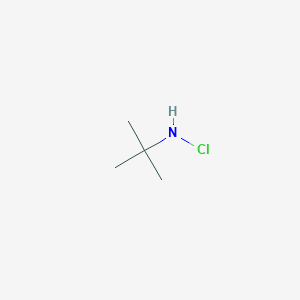
Tauroquenodesoxicolato de sodio
Descripción general
Descripción
El ácido tauroursodeoxicólico es un ácido biliar hidrófilo que se encuentra de forma natural. Es el conjugado de taurina del ácido ursodeoxicólico, que se encuentra en cantidades traza en los humanos, pero en cantidades mayores en la bilis de los osos. El ácido tauroursodeoxicólico se ha utilizado durante siglos en la medicina tradicional china y es conocido por sus propiedades hepatoprotectoras y antiapoptóticas .
Aplicaciones Científicas De Investigación
El ácido tauroursodeoxicólico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como chaperona química para estudiar el plegamiento y la estabilidad de las proteínas.
Biología: El ácido tauroursodeoxicólico se utiliza para investigar las respuestas al estrés celular, en particular el estrés del retículo endoplásmico.
Medicina: Tiene un potencial terapéutico en el tratamiento de enfermedades hepáticas, trastornos neurodegenerativos y enfermedades metabólicas debido a sus efectos citoprotectores.
Industria: El ácido tauroursodeoxicólico se utiliza en la industria farmacéutica para el desarrollo de medicamentos dirigidos a enfermedades hepáticas y metabólicas
Mecanismo De Acción
El ácido tauroursodeoxicólico ejerce sus efectos a través de múltiples mecanismos:
Efectos Antiapoptóticos: Inhibe la apoptosis al reducir el estrés del retículo endoplásmico y estabilizar la respuesta a proteínas desplegadas.
Citoprotección: El ácido tauroursodeoxicólico protege las células del estrés oxidativo y la inflamación.
Blancos Moleculares: Interactúa con diversos blancos moleculares, incluidos los receptores de ácidos biliares y las integrinas, para modular las vías de señalización celular
Análisis Bioquímico
Biochemical Properties
Sodium taurochenodeoxycholate interacts with various enzymes, proteins, and other biomolecules. It is a taurine-conjugated form of chenodeoxycholic acid . Its biochemical properties are mainly attributed to its role in emulsifying lipids such as cholesterol in the bile .
Cellular Effects
Sodium taurochenodeoxycholate has significant effects on various types of cells and cellular processes. It influences cell function by acting as a detergent to solubilize fats in the small intestine . It is also absorbed by active transport in the terminal ileum .
Molecular Mechanism
The molecular mechanism of action of Sodium taurochenodeoxycholate involves its role as a detergent to solubilize fats in the small intestine . It is usually ionized at physiologic pH and can be crystallized as the sodium salt .
Temporal Effects in Laboratory Settings
It is known that it acts as a detergent to solubilize fats in the small intestine .
Metabolic Pathways
Sodium taurochenodeoxycholate is involved in the metabolic pathways related to the emulsification of lipids such as cholesterol in the bile . It interacts with enzymes and cofactors involved in these pathways.
Transport and Distribution
Sodium taurochenodeoxycholate is transported and distributed within cells and tissues. It is secreted into bile and then into the intestine . It is usually ionized at physiologic pH and can be crystallized as the sodium salt .
Subcellular Localization
It is known that it is secreted into bile and then into the intestine .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido tauroursodeoxicólico se sintetiza a partir del ácido ursodeoxicólico mediante una reacción de conjugación con taurina. La reacción normalmente implica la activación del grupo carboxilo del ácido ursodeoxicólico, seguido del ataque nucleofílico de la taurina. Las condiciones de reacción a menudo incluyen el uso de agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) y catalizadores como la 4-dimetilaminopiridina (DMAP) para facilitar la conjugación .
Métodos de Producción Industrial
La producción industrial del ácido tauroursodeoxicólico implica la extracción del ácido ursodeoxicólico de la bilis animal, seguida de su conjugación química con taurina. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Se emplean técnicas de purificación avanzadas como la cristalización y la cromatografía para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido tauroursodeoxicólico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El ácido tauroursodeoxicólico puede oxidarse para formar diferentes derivados de ácidos biliares.
Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo presentes en la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o ácido sulfónico.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de sulfonilo para las reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de ácidos biliares con grupos funcionales modificados, que pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Ursodeoxicólico: El compuesto padre del ácido tauroursodeoxicólico, utilizado en el tratamiento de cálculos biliares y enfermedades hepáticas.
Ácido Norursodeoxicólico: Un ácido biliar sintético con una cadena lateral acortada, que muestra propiedades hepatoprotectoras similares
Unicidad
El ácido tauroursodeoxicólico es único debido a su conjugación de taurina, que aumenta su hidrofilicidad y sus efectos citoprotectores. Esto lo hace más efectivo en la reducción del estrés del retículo endoplásmico y en la protección de las células de la apoptosis en comparación con su compuesto padre, el ácido ursodeoxicólico .
Propiedades
Key on ui mechanism of action |
Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined. |
|---|---|
Número CAS |
6009-98-9 |
Fórmula molecular |
C26H44NNaO6S |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,5S,7S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24?,25+,26-;/m1./s1 |
Clave InChI |
IYPNVUSIMGAJFC-KOUIEAJESA-M |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
NSC 681055; Taurochenodeoxycholate; TCDCA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


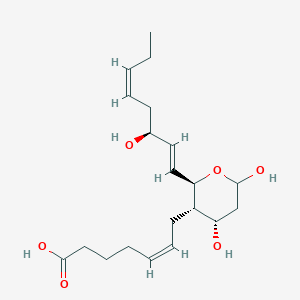
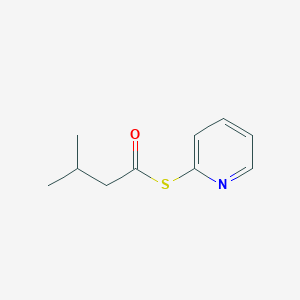
-methanone](/img/structure/B162602.png)
